
(-)-Cadin-4,10(15)-dien-11-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Cadin-4,10(15)-dien-11-oic acid: is a naturally occurring sesquiterpenoid acid. It is part of the cadinene family, which is known for its presence in essential oils and its role in the fragrance industry. This compound is characterized by its unique structure, which includes a cadinane skeleton with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as essential oils. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Cadin-4,10(15)-dien-11-oic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, often using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and aldehydes
Reduction: Alcohols and aldehydes
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Cadin-4,10(15)-dien-11-oic acid is used as a precursor for the synthesis of more complex sesquiterpenoids. It serves as a building block in organic synthesis due to its reactive functional groups.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is often included in studies investigating the bioactivity of essential oils.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives are being researched for their ability to modulate biological pathways involved in inflammation and microbial infections.
Industry: Industrially, the compound is valuable in the fragrance industry due to its aromatic properties. It is also used in the formulation of natural insect repellents and other bioactive products.
Mécanisme D'action
The mechanism of action of (-)-Cadin-4,10(15)-dien-11-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s hydrophobic cadinane skeleton allows it to interact with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Cadinene: Another member of the cadinene family, known for its presence in essential oils.
Farnesol: A sesquiterpenoid alcohol that shares a similar biosynthetic pathway.
Nerolidol: A sesquiterpenoid alcohol with similar structural features.
Uniqueness: (-)-Cadin-4,10(15)-dien-11-oic acid is unique due to its specific cadinane skeleton and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and biological activity compared to other sesquiterpenoids.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(4aS,8R,8aS)-5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1 |
Clé InChI |
DTPZSZZVUKXNSJ-MGPQQGTHSA-N |
SMILES isomérique |
CC(C)[C@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)O |
SMILES canonique |
CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


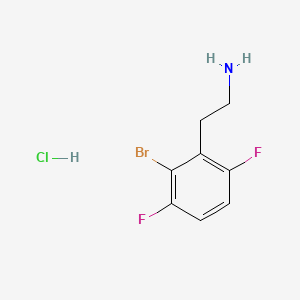
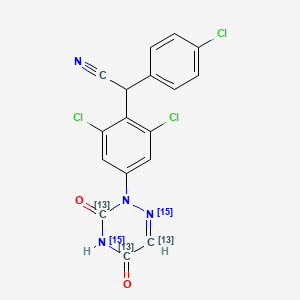
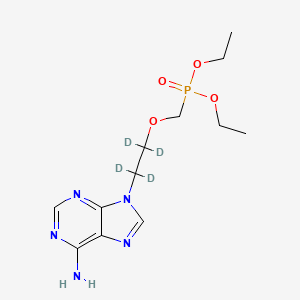
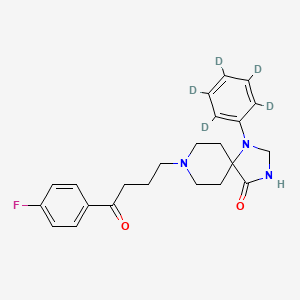
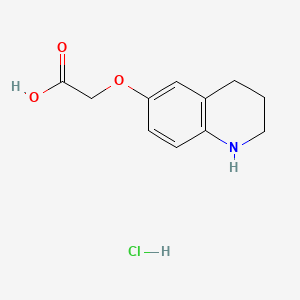

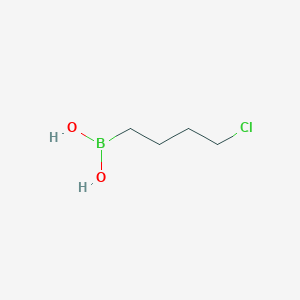
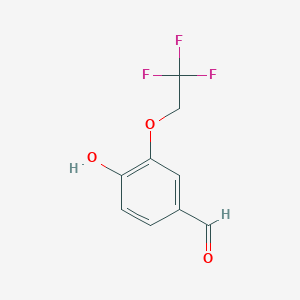


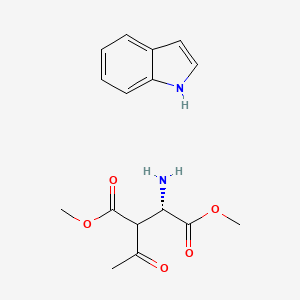
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
